

# Application Notes and Protocols: Synthesis of Saflufenacil Intermediate Utilizing N-methylsulfamide

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## Compound of Interest

Compound Name: (Methylsulfamoyl)amine

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These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of Saflufenacil, a potent protoporphyrinogen oxidase (PPO) inhibitor herbicide. The synthesis involves the use of N-methylsulfamide derivatives, which are crucial building blocks in the construction of the final active molecule.

## Introduction

Saflufenacil is a highly effective herbicide used for the control of a broad spectrum of broadleaf weeds. Its synthesis is a multi-step process involving the formation of key intermediates. One such critical intermediate is N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide. This document outlines the synthetic route to this intermediate, with a focus on the practical application of N-methyl-N-isopropyl sulfamide. The protocols provided are based on established synthetic methodologies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

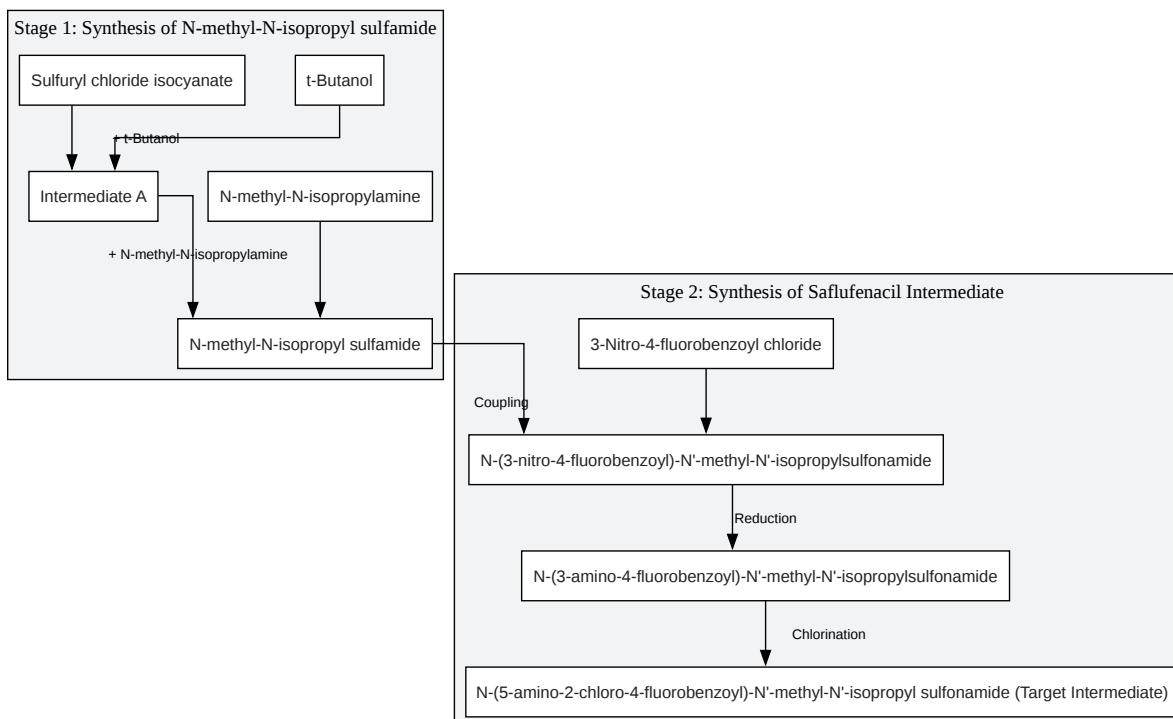
## Synthetic Pathway Overview

The synthesis of the Saflufenacil intermediate can be logically divided into two main stages:

- Synthesis of N-methyl-N-isopropyl sulfamide: This key building block is prepared in a three-step sequence starting from sulfuryl chloride isocyanate.[\[1\]](#)[\[3\]](#)

- Coupling and subsequent transformations: N-methyl-N-isopropyl sulfamide is then coupled with a substituted benzoyl chloride, followed by reduction and chlorination to yield the target intermediate.

Below is a diagram illustrating the overall synthetic workflow.



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Caption: Overall workflow for the synthesis of the Saflufenacil intermediate.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of N-methyl-N-isopropyl sulfamide and the subsequent formation of the Saflufenacil intermediate.

Table 1: Synthesis of N-methyl-N-isopropyl sulfamide[1][3]

Step	Starting Materials	Product	Overall Yield	Purity
1-3	Sulfuryl chloride isocyanate, t- butanol, N- methyl-N- isopropylamine	N-methyl-N- isopropyl sulfamide	74.8%	N/A

Table 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide

Step	Key Reactants	Solvent	Temperature	Reaction Time	Product	Yield
4	N-methyl-N-isopropylaminosulfonamide, 3-nitro-4-fluorobenzoyl chloride	Toluene	70°C, then RT	1h (addition), 2h (stirring)	N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide	High
5	N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide	Varies	Varies	Varies	N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide	High
6	N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide, N-chlorosuccinimide	Dichloromethane	Room Temperature	0.5 - 1h	N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide	High

## Experimental Protocols

### Protocol 1: Synthesis of N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide

This protocol details the coupling of N-methyl-N-isopropylaminosulfonamide with 3-nitro-4-fluorobenzoyl chloride.[2]

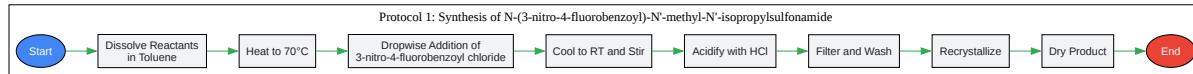
#### Materials:

- N-methyl-N-isopropylaminosulfonamide (16.74g, 0.11mol)
- 3-nitro-4-fluorobenzoyl chloride (20.4g, 0.10mol)
- Dimethylaminopyridine (DMAP) (72.0mg, 0.6mmol)
- Triethylamine (24.5g, 0.24mol)
- Toluene (60ml)
- Concentrated hydrochloric acid

#### Procedure:

- To a reaction vessel, add N-methyl-N-isopropylaminosulfonamide, dimethylaminopyridine, and triethylamine to 60ml of toluene.
- Stir the mixture until all solids are dissolved.
- Heat the solution to 70°C under a nitrogen atmosphere.
- Prepare a solution of 3-nitro-4-fluorobenzoyl chloride in toluene.
- Add the 3-nitro-4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 1 hour.
- After the addition is complete, cool the suspension to room temperature and continue stirring for 2 hours.
- Acidify the mixture by adding concentrated hydrochloric acid and stir for 1 hour.
- Filter the precipitated salt and wash the solid with 1N HCl solution.
- Recrystallize the wet solid from chlorobenzene.

- Filter the purified product and dry under reduced pressure.



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Caption: Experimental workflow for Protocol 1.

## Protocol 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide

This protocol describes the chlorination of N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide to yield the target intermediate.[2]

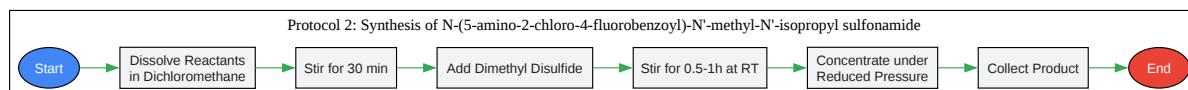
Materials:

- N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide (2.89g, 10mmol)
- N-chlorosuccinimide (NCS) (4.05g, 30mmol)
- Dimethyl disulfide (1.22g, 13.0mmol)
- Dichloromethane (100mL)

Procedure:

- Dissolve N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide and N-chlorosuccinimide in 100mL of dichloromethane.
- Stir the solution for 30 minutes at room temperature.
- Under a nitrogen atmosphere, add dimethyl disulfide to the reaction mixture at 25°C.

- Stir the reaction at room temperature for 0.5-1 hour, monitoring the progress by LC.
- Once the reaction is complete, concentrate the solution under reduced pressure to precipitate the product.
- Collect the solid product.



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Caption: Experimental workflow for Protocol 2.

## Conclusion

The provided protocols offer a detailed guide for the synthesis of a key Saflufenacil intermediate using N-methylsulfamide derivatives. These methods are scalable and have been reported to produce high yields of the desired products. For researchers in the field of herbicide development, these notes serve as a practical resource for the chemical synthesis of Saflufenacil and its analogues. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and desired scale of production.

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## References

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